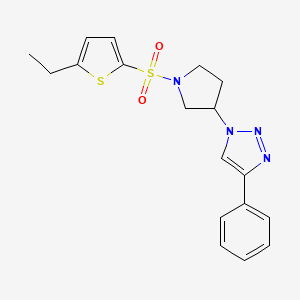

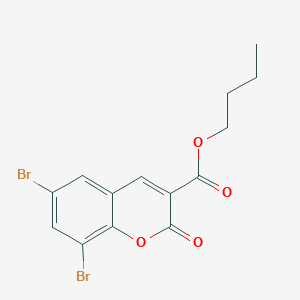

(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468.506. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

The compound and its derivatives have been actively researched for their anticancer properties. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anticancer activity against breast cancer cell lines, suggesting the potential of these compounds in cancer treatment (Gaber et al., 2021). Similarly, novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with the 3,4,5-trimethoxyphenyl structure, showed broad-spectrum antitumor activity, indicating their potential as antitumor agents (Al-Suwaidan et al., 2016).

Chiral Separation

The derivatives of acrylamide have been used in the synthesis of chiral stationary phases (CSPs) for chromatographic purposes. Specifically, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been developed for potential application as CSPs, showing improved chromatographic performances (Tian et al., 2010).

Antimicrobial Activity

Compounds related to the quinoline and acrylamide structures have been synthesized and evaluated for their antimicrobial properties. For example, new quinazolines were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains, which could be of significant interest for pharmaceutical development (Desai et al., 2007).

Photopolymerization and Material Science

Derivatives of acrylamide, including naphthalimide dyes acrylated compounds, have been used in photopolymerization, showing good initiating performance and high migration stability in cured films. This highlights their potential applications in material sciences and manufacturing (Yang et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the condensation of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(3,4,5-trimethoxyphenyl)ethylamine, followed by the addition of acryloyl chloride to the resulting imine intermediate.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(3,4,5-trimethoxyphenyl)ethylamine", "acryloyl chloride", "anhydrous THF", "anhydrous diethyl ether", "sodium hydride", "triethylamine", "DMF", "NaOH", "HCl" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv) and 2-(3,4,5-trimethoxyphenyl)ethylamine (1.2 equiv) in anhydrous THF and add sodium hydride (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 4 hours.", "Step 3: Quench the reaction with saturated NaHCO3 solution and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 5: Dissolve the purified product in DMF and add NaOH solution to adjust the pH to 9-10. Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Acidify the reaction mixture with HCl and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 7: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 8: Recrystallize the purified product from ethyl acetate to obtain the final product, (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide." ] } | |

Numéro CAS |

851403-96-8 |

Formule moléculaire |

C25H28N2O7 |

Poids moléculaire |

468.506 |

Nom IUPAC |

(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C25H28N2O7/c1-30-18-7-8-19(31-2)23-17(18)14-16(25(29)27-23)10-11-26-22(28)9-6-15-12-20(32-3)24(34-5)21(13-15)33-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-6- |

Clé InChI |

CFGBSGUSXZIQSL-TWGQIWQCSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)